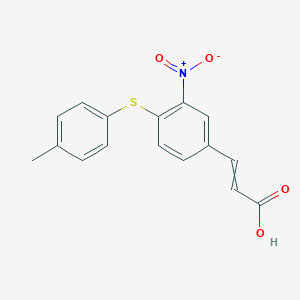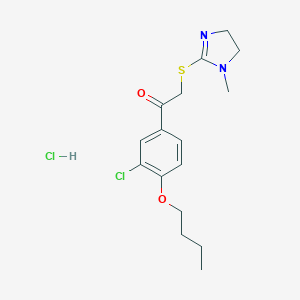
Acetophenone, 4'-butoxy-3'-chloro-2-((1-methyl-2-imidazolin-2-yl)thio)-, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetophenone, 4'-butoxy-3'-chloro-2-((1-methyl-2-imidazolin-2-yl)thio)-, monohydrochloride is a chemical compound that has been extensively studied for its scientific research applications. This compound is commonly used in laboratory experiments to investigate its mechanism of action, biochemical and physiological effects, and potential future directions for research.
Mecanismo De Acción
The mechanism of action of Acetophenone, 4'-butoxy-3'-chloro-2-((1-methyl-2-imidazolin-2-yl)thio)-, monohydrochloride is not fully understood. However, it is believed to act through the inhibition of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, Acetophenone, 4'-butoxy-3'-chloro-2-((1-methyl-2-imidazolin-2-yl)thio)-, monohydrochloride may increase the levels of acetylcholine in the brain, which could potentially improve cognitive function.
Efectos Bioquímicos Y Fisiológicos
Acetophenone, 4'-butoxy-3'-chloro-2-((1-methyl-2-imidazolin-2-yl)thio)-, monohydrochloride has been shown to have a number of biochemical and physiological effects. It has been found to have antioxidant properties, which could potentially protect against oxidative stress and inflammation. Additionally, this compound has been shown to have antimicrobial properties, which could make it a potential candidate for the development of new antibiotics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Acetophenone, 4'-butoxy-3'-chloro-2-((1-methyl-2-imidazolin-2-yl)thio)-, monohydrochloride in laboratory experiments is its ability to inhibit acetylcholinesterase. This makes it a useful tool for investigating the role of acetylcholine in various physiological processes. However, one limitation of using this compound is that its mechanism of action is not fully understood, which could make it difficult to interpret the results of experiments.
Direcciones Futuras
There are several potential future directions for research on Acetophenone, 4'-butoxy-3'-chloro-2-((1-methyl-2-imidazolin-2-yl)thio)-, monohydrochloride. One area of interest is its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, this compound could be further investigated for its antimicrobial properties, with the goal of developing new antibiotics. Finally, the mechanism of action of Acetophenone, 4'-butoxy-3'-chloro-2-((1-methyl-2-imidazolin-2-yl)thio)-, monohydrochloride could be further studied to gain a better understanding of its potential therapeutic applications.
Métodos De Síntesis
The synthesis of Acetophenone, 4'-butoxy-3'-chloro-2-((1-methyl-2-imidazolin-2-yl)thio)-, monohydrochloride involves the reaction of 4'-butoxy-3'-chloroacetophenone with 1-methyl-2-imidazolin-2-thiol in the presence of hydrochloric acid. The resulting product is then purified through recrystallization to obtain the monohydrochloride salt.
Aplicaciones Científicas De Investigación
Acetophenone, 4'-butoxy-3'-chloro-2-((1-methyl-2-imidazolin-2-yl)thio)-, monohydrochloride has been used extensively in scientific research for its potential therapeutic applications. It has been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, this compound has been studied for its antimicrobial and anti-inflammatory properties.
Propiedades
Número CAS |
160518-47-8 |
|---|---|
Nombre del producto |
Acetophenone, 4'-butoxy-3'-chloro-2-((1-methyl-2-imidazolin-2-yl)thio)-, monohydrochloride |
Fórmula molecular |
C16H22Cl2N2O2S |
Peso molecular |
377.3 g/mol |
Nombre IUPAC |
1-(4-butoxy-3-chlorophenyl)-2-[(1-methyl-4,5-dihydroimidazol-2-yl)sulfanyl]ethanone;hydrochloride |
InChI |
InChI=1S/C16H21ClN2O2S.ClH/c1-3-4-9-21-15-6-5-12(10-13(15)17)14(20)11-22-16-18-7-8-19(16)2;/h5-6,10H,3-4,7-9,11H2,1-2H3;1H |
Clave InChI |
STUOBGCQLASOAB-UHFFFAOYSA-N |
SMILES |
CCCCOC1=C(C=C(C=C1)C(=O)CSC2=NCCN2C)Cl.Cl |
SMILES canónico |
CCCCOC1=C(C=C(C=C1)C(=O)CSC2=NCCN2C)Cl.Cl |
Otros números CAS |
160518-47-8 |
Sinónimos |
1-(4-butoxy-3-chloro-phenyl)-2-[(1-methyl-4,5-dihydroimidazol-2-yl)sul fanyl]ethanone hydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



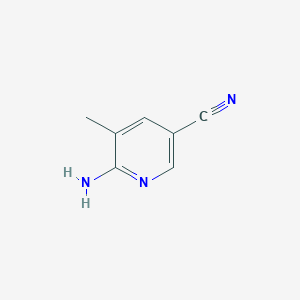
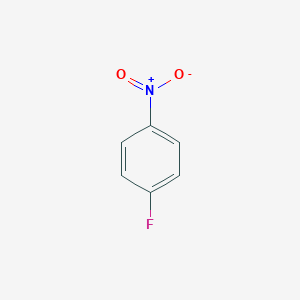
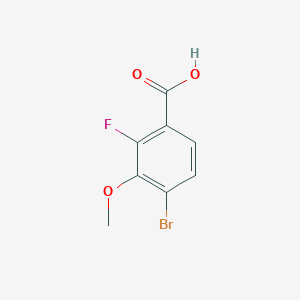
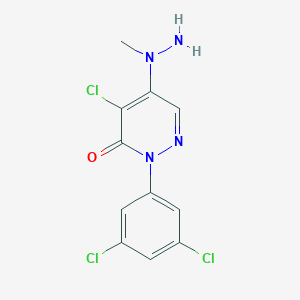
![Disodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [1-(2-nitrophenyl)ethoxy-oxidophosphoryl] phosphate](/img/structure/B70439.png)
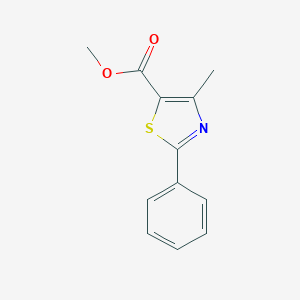
![tert-butyl N-[4-(benzylamino)butan-2-yl]carbamate](/img/structure/B70447.png)
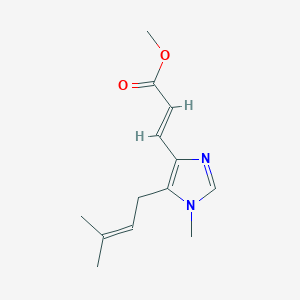
![[1-[(4-Fluorophenyl)methyl]indol-3-yl]methanol](/img/structure/B70452.png)
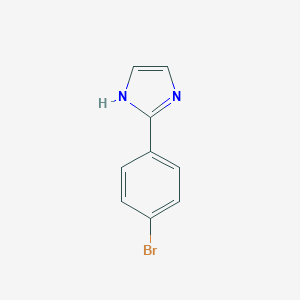
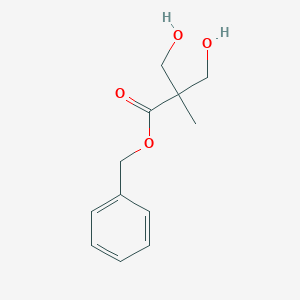
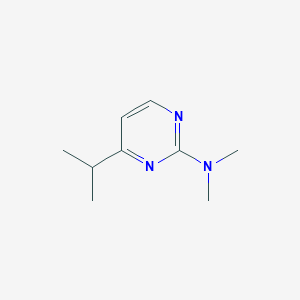
![1,4,6-Metheno-1H-cyclopent[cd]indene,decahydro-(9CI)](/img/structure/B70467.png)
